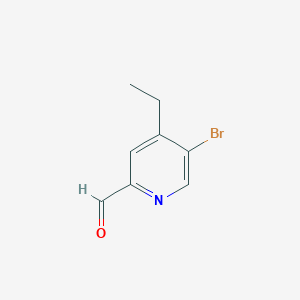

5-Bromo-4-ethylpicolinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-ethylpicolinaldehyde, also known as 5-BEP or 5-BEPA, is an aldehyde compound with a molecular formula of C7H7BrO. It is a versatile synthetic reagent used in a variety of applications, such as organic synthesis, drug development, and chemical biology. This compound has been widely studied due to its unique reactivity and its ability to form stable complexes with various metals.

Applications De Recherche Scientifique

- Application : Researchers have synthesized 5-bromosubstituted derivatives of indole phytoalexins and evaluated their antiproliferative activity against human cancer cell lines. Some analogues exhibit comparable or better activity than cisplatin, a commonly used chemotherapy drug .

- Application : Researchers have investigated the effect of the deoxyribose moiety on dissociative electron attachment using related compounds. Understanding its behavior under electron bombardment is crucial for various applications, including radiation therapy and materials science .

- Application : 5-Bromo-4-ethylpicolinaldehyde can serve as a precursor for synthesizing α-bromo-acetophenone derivatives. For example, 4-chloro-α-bromo-acetophenone can be synthesized using this compound as a starting material .

Antiproliferative Activity Against Cancer Cells

Electron-Induced Decomposition Studies

Synthesis of α-Brominated Acetophenone Derivatives

Mécanisme D'action

Target of Action

Brominated compounds like this are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .

Mode of Action

For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, the bromine atom in the compound can be replaced by other groups, leading to the formation of new compounds.

Biochemical Pathways

For example, in the Suzuki–Miyaura cross-coupling reaction, these compounds can form new carbon–carbon bonds, which could potentially affect various biochemical pathways .

Propriétés

IUPAC Name |

5-bromo-4-ethylpyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-2-6-3-7(5-11)10-4-8(6)9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCOOUIQGYEDNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-ethylpicolinaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[1.1.1]pentane-1,3-diol](/img/structure/B6305337.png)

![Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, 95%](/img/structure/B6305340.png)